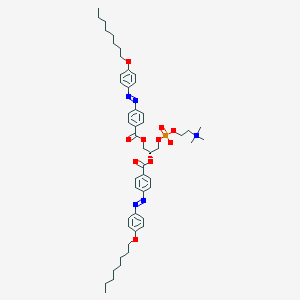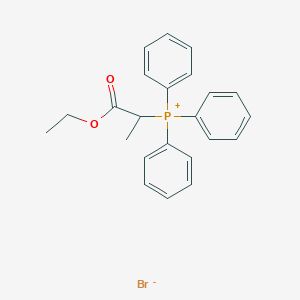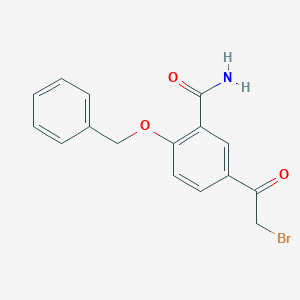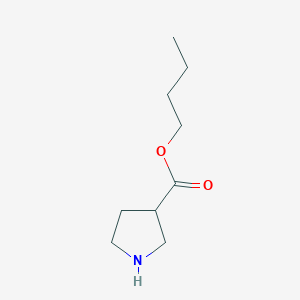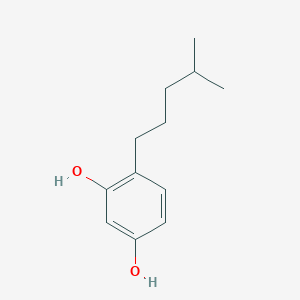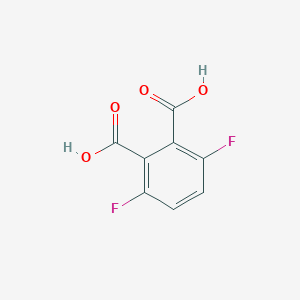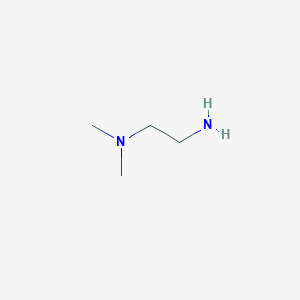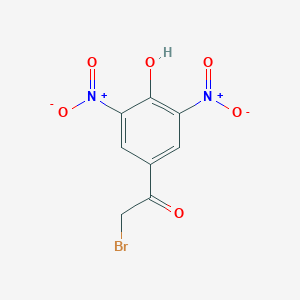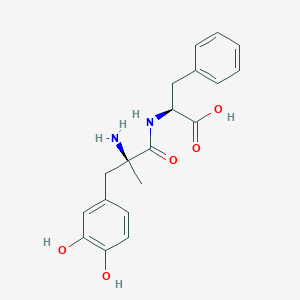
Methyldopa-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldopa-phenylalanine is a synthetic amino acid derivative that has been extensively studied for its potential use in scientific research. It is a combination of methyldopa, a medication used to treat high blood pressure, and phenylalanine, an essential amino acid. Methyldopa-phenylalanine is synthesized through a complex chemical process and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
Methyldopa-phenylalanine works by increasing the levels of dopamine in the brain. It does this by being converted into L-DOPA, a precursor to dopamine. L-DOPA is then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. Once dopamine is released into the synapse, it binds to dopamine receptors on the postsynaptic neuron, leading to a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Methyldopa-phenylalanine has a range of biochemical and physiological effects that are mediated by its ability to increase dopamine levels in the brain. These effects include increased motivation, improved cognitive function, and enhanced learning and memory. Methyldopa-phenylalanine has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyldopa-phenylalanine in lab experiments is its ability to mimic the effects of dopamine in the brain. This makes it a valuable tool for studying the neurological mechanisms of reward and motivation. However, there are also limitations to its use. Methyldopa-phenylalanine has a short half-life, which means that its effects are relatively short-lived. It also has a narrow therapeutic range, which means that it can be difficult to achieve the desired effects without causing side effects.
Zukünftige Richtungen
There are several future directions for the use of methyldopa-phenylalanine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Methyldopa-phenylalanine has been shown to have neuroprotective effects, and it may be possible to develop it into a viable treatment for these conditions. Another area of interest is its potential use in the study of addiction and substance abuse. Methyldopa-phenylalanine has been shown to have a range of effects on the brain's reward system, and it may be possible to use it to develop new treatments for addiction.
Synthesemethoden
The synthesis of methyldopa-phenylalanine involves the reaction of methyldopa with phenylalanine in the presence of a catalyst. The reaction results in the formation of a diastereomeric mixture of methyldopa-phenylalanine, which can be separated using chromatography. The synthesis of methyldopa-phenylalanine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Methyldopa-phenylalanine has been used extensively in scientific research due to its ability to mimic the effects of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. Methyldopa-phenylalanine has been shown to increase dopamine levels in the brain, making it a valuable tool for studying the neurological mechanisms of reward and motivation.
Eigenschaften
CAS-Nummer |
119933-71-0 |
|---|---|
Produktname |
Methyldopa-phenylalanine |
Molekularformel |
C19H22N2O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H22N2O5/c1-19(20,11-13-7-8-15(22)16(23)10-13)18(26)21-14(17(24)25)9-12-5-3-2-4-6-12/h2-8,10,14,22-23H,9,11,20H2,1H3,(H,21,26)(H,24,25)/t14-,19-/m0/s1 |
InChI-Schlüssel |
BOIYMVUPSRYBCA-LIRRHRJNSA-N |
Isomerische SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Synonyme |
alpha-methyldopa-Phe methyldopa-phenylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



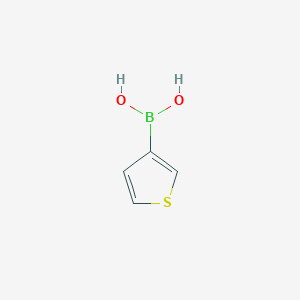
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
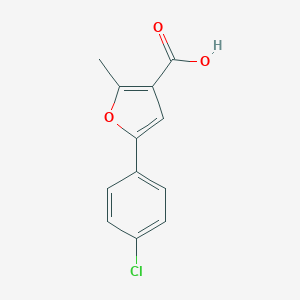
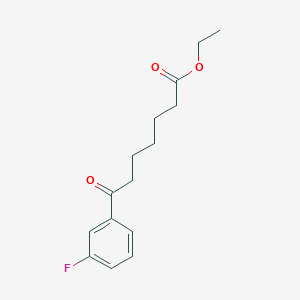
![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)
